2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chlorophenoxy group, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:
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Formation of 2-(4-chlorophenoxy)acetohydrazide
Starting Materials: 4-chlorophenol, chloroacetic acid, and hydrazine hydrate.
Reaction: 4-chlorophenol reacts with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide.
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Condensation Reaction
Starting Materials: 2-(4-chlorophenoxy)acetohydrazide and 2-hydroxy-3-nitrobenzaldehyde.
Reaction Conditions: The condensation reaction is carried out in ethanol under reflux conditions, leading to the formation of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the nitrophenyl moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinones or carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in developing new materials and catalysts.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for drug development. Its structural features allow for modifications that can enhance its pharmacological properties, making it a candidate for therapeutic agents.
Industry
Industrially, the compound is used in the synthesis of dyes, agrochemicals, and polymers. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential enzymes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetohydrazide: Lacks the nitrophenyl group, making it less reactive in certain biological contexts.
2-hydroxy-3-nitrobenzaldehyde: Used as a precursor in the synthesis but lacks the hydrazide functionality.
4-chlorophenoxyacetic acid: A simpler structure without the hydrazide and nitrophenyl groups.
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer a wide range of reactivity and biological activities. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3O5 |
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Molecular Weight |
349.72 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN3O5/c16-11-4-6-12(7-5-11)24-9-14(20)18-17-8-10-2-1-3-13(15(10)21)19(22)23/h1-8,21H,9H2,(H,18,20)/b17-8+ |
InChI Key |
XCDKJQXTCJRZID-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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